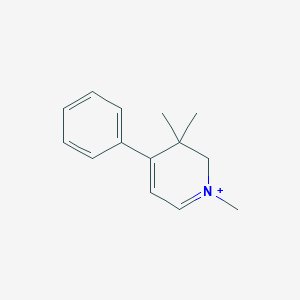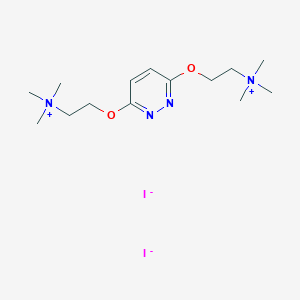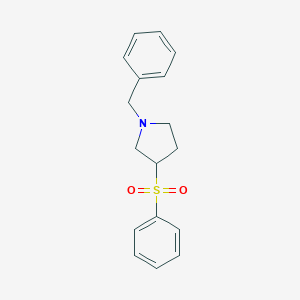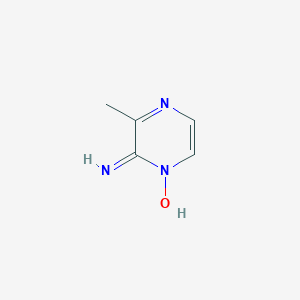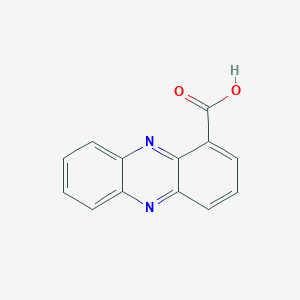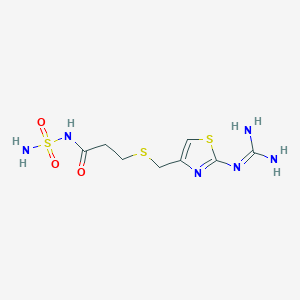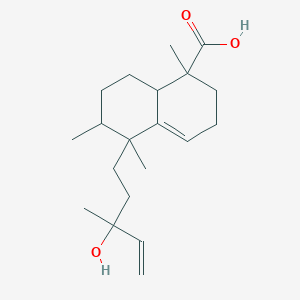
5-(3-hydroxy-3-methylpent-4-enyl)-1,5,6-trimethyl-2,3,6,7,8,8a-hexahydronaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Friedolabdaturbinic acid is a naturally occurring compound with the chemical formula C₂₀H₃₂O₃ It belongs to a group of stereoisomers and is known for its unique structural properties
Preparation Methods
Oxidation and Reduction Reactions: To introduce or modify functional groups.
Friedel-Crafts Acylation:
Suzuki-Miyaura Coupling: For forming carbon-carbon bonds using boron reagents.
Industrial production methods for Friedolabdaturbinic acid would likely involve optimizing these reactions for scale, ensuring high yield and purity, and minimizing environmental impact.
Chemical Reactions Analysis
Friedolabdaturbinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing functional groups on the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups such as halides or amines .
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may interact with biological molecules, making it a candidate for studying biochemical pathways or developing new drugs.
Medicine: Potential therapeutic applications could include anti-inflammatory or antimicrobial properties, although specific studies are needed to confirm these effects.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of Friedolabdaturbinic acid involves its interaction with specific molecular targets and pathways
Enzyme Inhibition: By binding to active sites and preventing substrate interaction.
Signal Transduction Modulation: Affecting pathways that regulate cell growth, differentiation, or apoptosis
Comparison with Similar Compounds
Friedolabdaturbinic acid can be compared to other similar compounds based on its structure and reactivity. Some similar compounds include:
Friedelin: Another triterpenoid with similar structural features.
Betulinic Acid: Known for its anti-cancer properties.
Oleanolic Acid: Used in traditional medicine for its anti-inflammatory effects
Friedolabdaturbinic acid stands out due to its unique combination of functional groups and potential for diverse applications in scientific research.
Properties
CAS No. |
107110-07-6 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
5-(3-hydroxy-3-methylpent-4-enyl)-1,5,6-trimethyl-2,3,6,7,8,8a-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O3/c1-6-18(3,23)12-13-19(4)14(2)9-10-16-15(19)8-7-11-20(16,5)17(21)22/h6,8,14,16,23H,1,7,9-13H2,2-5H3,(H,21,22) |
InChI Key |
LRUXWKFVLKWKRF-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(=CCCC2(C)C(=O)O)C1(C)CCC(C)(C=C)O |
Canonical SMILES |
CC1CCC2C(=CCCC2(C)C(=O)O)C1(C)CCC(C)(C=C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


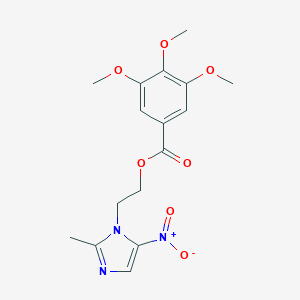
![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)
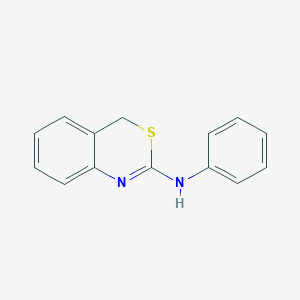
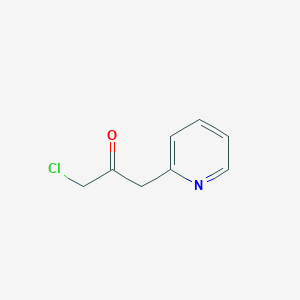
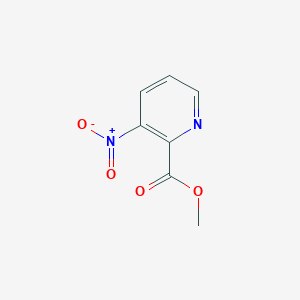
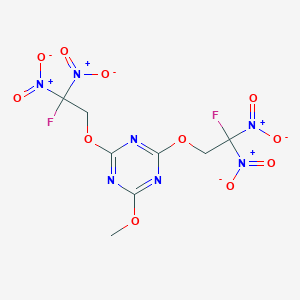
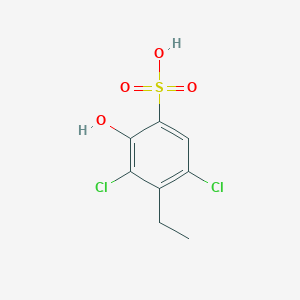
![1-methyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one](/img/structure/B9634.png)
